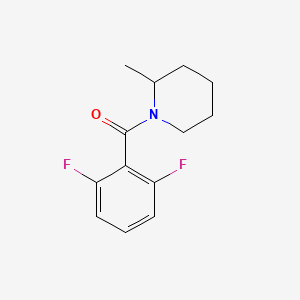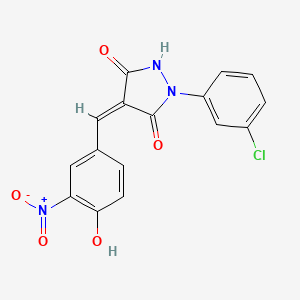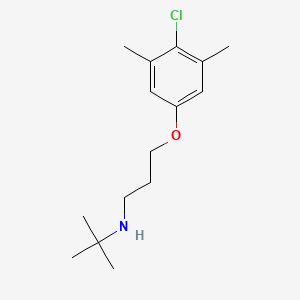
1-(2-adamantyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-3-piperidinol, commonly known as AP-7, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. AP-7 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
AP-7 acts as a competitive antagonist of the 1-(2-adamantyl)-3-piperidinol receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is an essential co-agonist for 1-(2-adamantyl)-3-piperidinol receptor activation. As a result, AP-7 inhibits the opening of the ion channel and reduces the influx of calcium ions into the postsynaptic neuron.
Biochemical and Physiological Effects:
The inhibition of 1-(2-adamantyl)-3-piperidinol receptors by AP-7 has been shown to have various biochemical and physiological effects. For example, AP-7 has been shown to reduce the magnitude of LTP in the hippocampus, which is a cellular model of learning and memory. Additionally, AP-7 has been shown to reduce the excitotoxicity associated with excessive glutamate release in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using AP-7 in lab experiments is its high selectivity for the 1-(2-adamantyl)-3-piperidinol receptor. This allows researchers to specifically target this receptor subtype without affecting other glutamate receptor subtypes. However, one limitation of AP-7 is its relatively low potency compared to other 1-(2-adamantyl)-3-piperidinol receptor antagonists such as MK-801.
未来方向
There are several future directions for research involving AP-7. One area of interest is the role of 1-(2-adamantyl)-3-piperidinol receptors in pain processing, and AP-7 could be used to investigate this further. Additionally, AP-7 could be used to study the involvement of 1-(2-adamantyl)-3-piperidinol receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective 1-(2-adamantyl)-3-piperidinol receptor antagonists based on the structure of AP-7 could lead to the discovery of new therapeutic agents for neurological disorders.
合成方法
AP-7 can be synthesized using a multi-step process starting from 2-adamantanone and piperidine. The first step involves the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the reaction of 2-adamantanol with piperidine in the presence of a strong acid catalyst to yield AP-7.
科学研究应用
AP-7 has been widely used as a research tool to investigate the role of 1-(2-adamantyl)-3-piperidinol receptors in various physiological and pathological processes. For example, AP-7 has been used to study the involvement of 1-(2-adamantyl)-3-piperidinol receptors in synaptic plasticity, long-term potentiation (LTP), and spatial learning and memory. Additionally, AP-7 has been used to investigate the role of 1-(2-adamantyl)-3-piperidinol receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(2-adamantyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGCEAAVUHBBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)piperidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)


![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)
![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)

![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)